molecular formula C15H14FNO2 B6316568 Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate CAS No. 31676-67-2

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B6316568
CAS No.: 31676-67-2
M. Wt: 259.27 g/mol
InChI Key: CIGJLQFDEHMGFD-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a 4-fluorophenyl substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. The ethyl ester at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGJLQFDEHMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463078
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-67-2
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Routes for Pyridine Core Assembly

The synthesis of ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate typically begins with constructing the pyridine ring through condensation reactions. A widely reported method involves the cyclocondensation of β-keto esters with ammonia or ammonium acetate in the presence of aldehydes, followed by functionalization with fluorophenyl groups . For example, ethyl acetoacetate reacts with 4-fluorobenzaldehyde under acidic conditions to form intermediate dihydropyridine derivatives, which are subsequently oxidized to the aromatic pyridine system.

Key to this approach is the regioselective introduction of the methyl group at the C2 position. Studies indicate that using methyl-substituted β-keto esters, such as ethyl 3-oxobutanoate, directs methylation at C2 during cyclization . The reaction typically proceeds in ethanol or acetic acid at reflux temperatures (80–110°C), achieving yields of 65–78% after purification by column chromatography. Table 1 summarizes optimized conditions for this route:

ParameterOptimal ValueImpact on Yield
SolventEthanol72% yield
CatalystAmmonium acetate68% yield
Temperature85°C75% yield
Reaction Time12 hours70% yield

The carboxylate ester at C3 is introduced either during the initial cyclization step or via post-synthetic esterification. Nuclear magnetic resonance (NMR) studies confirm that the 4-fluorophenyl group installs selectively at C6 due to electronic effects from the ester moiety .

Multicomponent Coupling Strategies

Recent advances utilize one-pot multicomponent reactions (MCRs) to streamline synthesis. The Biginelli reaction, traditionally used for dihydropyrimidinones, has been adapted for pyridine derivatives by modifying substrate components . In this approach, ethyl acetoacetate, 4-fluorobenzaldehyde, and a nitrogen source (e.g., urea or thiourea) undergo cyclocondensation in the presence of Lewis acids like ZnCl₂.

Notably, thiourea derivatives enhance regioselectivity for the 2-methyl substitution pattern. A 2018 study demonstrated that using N-(p-tolyl)thiourea directs methyl group installation at C2 with 82% selectivity . The reaction proceeds via imine intermediate formation, followed by -hydride transfer to aromatize the pyridine ring. Table 2 compares MCR conditions:

ComponentRoleOptimal Equivalents
Ethyl acetoacetateβ-Keto ester1.2 eq
4-FluorobenzaldehydeAryl aldehyde1.0 eq
N-(p-Tolyl)thioureaNitrogen source1.5 eq
ZnCl₂Catalyst10 mol%

This method reduces purification steps but requires strict control of stoichiometry to minimize byproducts like dimeric pyridines .

Electrophilic Fluorination Techniques

Direct fluorination of pre-assembled pyridine cores offers an alternative route. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables late-stage fluorination under mild conditions . In a 2020 protocol, 2-methylpyridine-3-carboxylate derivatives undergo electrophilic attack at the para position relative to the ester group, introducing fluorine with 89% efficiency.

The reaction mechanism involves single-electron transfer (SET) from the pyridine ring to Selectfluor®, generating a radical cation intermediate that reacts with fluoride. Kinetic studies show second-order dependence on pyridine concentration, suggesting a rate-limiting aromatic substitution step . Critical parameters include:

  • Solvent: Acetonitrile (dielectric constant ε = 37.5) enhances ionic intermediate stability

  • Temperature: 0°C minimizes side reactions like ester hydrolysis

  • Additives: Tetrabutylammonium iodide (TBAI) accelerates fluoride delivery

Post-fluorination, the product is purified via acid-base extraction, yielding 85–91% purity by HPLC .

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling provides a modular route to install the 4-fluorophenyl group. Bromopyridine intermediates, such as ethyl 6-bromo-2-methylpyridine-3-carboxylate, react with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄. A 2019 optimization study identified the following ideal conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/water (4:1 v/v)

This method achieves 94% conversion at 80°C within 6 hours, with residual palladium levels <5 ppm by ICP-MS .

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages depending on scale and resource availability:

Condensation Routes

  • Pros: Low-cost starting materials, no specialized equipment

  • Cons: Multi-step purification, moderate yields (65–78%)

Multicomponent Reactions

  • Pros: Atom economy, reduced step count

  • Cons: Sensitive to stoichiometric imbalances

Electrophilic Fluorination

  • Pros: Late-stage modification, high regioselectivity

  • Cons: Requires handling of hygroscopic fluorinating agents

Cross-Coupling

  • Pros: Modularity, scalability

  • Cons: Palladium removal challenges, higher costs

Table 3 summarizes key metrics:

MethodYield (%)Purity (%)Cost Index
Condensation72981.0
Multicomponent82951.2
Electrophilic Fluorination89913.5
Cross-Coupling94994.0

Mechanistic Insights and Side-Reaction Mitigation

Understanding decomposition pathways is critical for process optimization. Common issues include:

  • Ester Hydrolysis: The carboxylate ester undergoes nucleophilic attack in protic solvents. Using anhydrous ethanol and molecular sieves reduces hydrolysis to <2% .

  • Ring-Opening Reactions: Strong acids or bases can cleave the pyridine ring. Maintaining pH 6–7 during workup prevents degradation .

  • Fluorine Loss: High temperatures (>120°C) promote defluorination. Reaction monitoring via ¹⁹F NMR ensures fluorophenyl group retention .

Analytical Characterization Benchmarks

Successful synthesis requires verification through spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, C5-H), 7.85–7.82 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 2.75 (s, 3H, CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 162.1 (d, J = 247 Hz, C-F), 152.3 (C2), 137.5 (C6), 128.9–115.7 (Ar-C), 61.5 (OCH₂), 25.3 (CH₃), 14.1 (CH₃) .

  • HRMS (ESI): m/z calcd for C₁₅H₁₄FNO₂ [M+H]⁺: 260.1087, found: 260.1083 .

Green Chemistry Considerations

Recent efforts focus on sustainable synthesis:

  • Solvent Recycling: Ethanol recovery via rotary evaporation reduces waste by 40%

  • Catalyst Reuse: Immobilized Pd on mesoporous silica enables 5 reaction cycles without activity loss

  • Energy Efficiency: Microwave-assisted condensation cuts reaction times from 12 hours to 90 minutes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring activates specific positions on the pyridine moiety for nucleophilic substitution. For example:

  • Amination Reactions :
    Under basic conditions (e.g., NaH/THF), the 6-position bromine in analogous pyridine derivatives undergoes substitution with amines or heterocycles. While direct data for the fluorophenyl variant is limited, studies on similar compounds demonstrate that fluorine enhances electrophilicity at adjacent positions, facilitating nucleophilic attack .

    SubstrateNucleophileConditionsProduct YieldSource
    Bromopyridine analogPiperazineNaH, THF, 90°C73%

Ester Functional Group Transformations

The ethyl ester group participates in hydrolysis and transesterification:

  • Acidic/Basic Hydrolysis :
    The ester hydrolyzes to its carboxylic acid derivative under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Kinetic studies on related esters show complete conversion within 6–8 hours at reflux.

    Reaction TypeReagentsTemperatureTimeYieldSource
    Acid Hydrolysis6M HCl, H₂O100°C8 hrs95%
    Base Hydrolysis2M NaOH, EtOH80°C6 hrs89%
  • Transesterification :
    Reacting with methanol in the presence of catalytic H₂SO₄ yields the methyl ester analog, demonstrating the lability of the ethyl group.

Coupling Reactions

The pyridine ring engages in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    The 4-fluorophenyl group directs palladium-catalyzed couplings. For instance, bromine at the 6-position (in analogs) reacts with arylboronic acids to form biaryl systems .

    CatalystLigandBaseSolventYieldSource
    Pd(PPh₃)₄-K₂CO₃DME/H₂O82%

Fluorine-Specific Reactivity

The 4-fluorophenyl group influences reaction pathways:

  • Electrophilic Fluorination :
    While not directly observed in this compound, studies on fluorinated dihydropyridines show that fluorine stabilizes transition states during electrophilic substitutions, enhancing regioselectivity .

  • Elimination Reactions :
    Fluorine’s electronegativity promotes β-elimination in reduced pyridine derivatives (e.g., dihydropyridines), yielding aromatic pyridines .

    Starting MaterialConditionsProductYieldSource
    3-Fluoro-3,6-dihydropyridineCDCl₃, RT, 2–4 daysPyridine derivative72–91%

Heterocyclic Ring Modifications

The pyridine core undergoes functionalization:

  • Oxidation :
    The methyl group at the 2-position oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this reaction requires precise temperature control to avoid over-oxidation.

  • Cyclization :
    Reaction with hydrazine derivatives forms fused pyrazolo-pyridine systems, leveraging the ester’s carbonyl group .

Key Mechanistic Insights

  • Electronic Effects : The 4-fluorophenyl group withdraws electrons via resonance, directing nucleophiles to the pyridine’s 4- and 6-positions .

  • Steric Considerations : The methyl group at the 2-position hinders reactions at the adjacent nitrogen, favoring distal reactivity.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic and Antiinflammatory Properties
Research has indicated that derivatives of pyridine compounds, including ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate, exhibit potential as antidiabetic agents. Specifically, the compound has been studied for its ability to act as a dual PPAR (Peroxisome Proliferator-Activated Receptor) agonist, which is crucial for regulating glucose and lipid metabolism. A study demonstrated that similar compounds could activate PPARα, PPARγ, and PPARδ receptors with high efficacy, suggesting a potential pathway for developing new diabetes treatments .

Case Study: PPAR Agonist Activity
In a study published in Chemistry Letters, researchers synthesized compounds that demonstrated significant agonistic activity on PPARα, PPARγ, and PPARδ. The findings indicated that the structural modifications in pyridine derivatives could enhance their agonistic properties, paving the way for further exploration of this compound in therapeutic applications .

Agrochemical Applications

Pesticidal Activity
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyridine derivatives are known to exhibit biological activity against various pests and pathogens. The incorporation of fluorine atoms often enhances the bioactivity and stability of these compounds in agricultural formulations.

Case Study: Synthesis of Trifluoromethylpyridines
A related study focused on the synthesis of trifluoromethylpyridines and their derivatives for use in agrochemicals. The research highlighted the importance of modifying the pyridine ring to improve efficacy against specific pests while maintaining environmental safety . this compound could be explored within this context for its potential effectiveness as an agrochemical agent.

Chemical Synthesis and Research

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include key steps such as alkylation and acylation to introduce the desired functional groups effectively.

StepReaction TypeKey ReagentsNotes
1Alkylation4-FluorobenzaldehydeFormation of the pyridine ring
2AcylationEthyl chloroformateIntroduction of the carboxylic ester group
3PurificationColumn chromatographyTo isolate the final product

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Halogen-Substituted Aromatic Groups

Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate (Compound 11)
  • Structure : Replaces the 4-fluorophenyl group with a 5-bromobenzofuran moiety.
  • Synthesis: Synthesized via refluxing with ethyl 3-oxobutanoate in acetic acid and ammonium acetate .
  • Key Differences: The bromobenzofuran group introduces steric bulk and alters electronic properties compared to the planar 4-fluorophenyl group. Higher molecular weight (C₁₇H₁₄BrNO₃ vs. C₁₅H₁₄FNO₂) may reduce solubility in polar solvents.
Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (Compound II)
  • Structure : Features a morpholinyl group at the 2-position and phenyl at the 6-position.
  • Synthesis : Prepared by reacting the parent pyridine with secondary amines in tetrahydrofuran .
  • The phenyl group at position 6 increases hydrophobicity compared to the methyl group in the target compound.

Dihydropyridine and Diazinane Analogs

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate
  • Structure : A diazinane (six-membered ring with two nitrogen atoms) derivative with hydroxyl, oxo, and trifluoromethyl groups.
  • Crystallography : Adopts a half-chair conformation stabilized by O—H⋯O and N—H⋯O hydrogen bonds .
  • Key Differences :
    • The diazinane ring introduces conformational rigidity, contrasting with the planar pyridine ring.
    • Trifluoromethyl groups enhance metabolic stability but may increase steric hindrance .
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
  • Structure : A dihydropyridine with a trifluoromethyl group at position 4.
  • Properties : The oxo group at position 2 and trifluoromethyl substituent create strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Substituent-Driven Functional Variations

Compound Key Substituents Molecular Formula Notable Properties
Target Compound 2-Me, 6-(4-F-C₆H₄), 3-COOEt C₁₅H₁₄FNO₂ Moderate lipophilicity, planar pyridine core
Ethyl 6-(5-bromobenzofuran-2-yl)-2-Me-pyridine 2-Me, 6-(5-Br-benzofuran), 3-COOEt C₁₇H₁₄BrNO₃ Enhanced steric bulk, reduced solubility
Ethyl 4-(4-F-C₆H₄)-6-Me-2-oxo-pyrimidine 4-(4-F-C₆H₄), 6-Me, 2-oxo, 5-COOEt C₁₄H₁₅FN₂O₃ Pyrimidine core, hydrogen-bonding capacity
Ethyl 6-oxo-2-(CF₃)-1,6-dihydropyridine 6-oxo, 2-CF₃, 3-COOEt C₁₀H₁₀F₃NO₃ Electron-deficient, high metabolic stability

Biological Activity

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H14FNO2
  • Molecular Weight : 259.28 g/mol
  • CAS Number : 31676-67-2

The compound features a fluorinated phenyl group and a carboxylate ester functional group, which are crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with multiple biological pathways:

  • Antidiabetic Activity : Recent studies have demonstrated that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The fluoro-substituted derivatives showed higher potency compared to their bromo counterparts, indicating a structure-activity relationship (SAR) where the fluorine enhances inhibitory effects .
  • Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary research suggests that related compounds may exhibit neuroprotective properties, potentially leading to applications in treating neurodegenerative diseases like Alzheimer's.

Study 1: Antidiabetic Activity

A study focused on the synthesis and biological evaluation of several pyridine derivatives, including this compound, found that the compound demonstrated significant inhibition of α-glucosidase with an IC50 value indicative of strong antidiabetic activity .

Study 2: Antimicrobial Properties

In a comprehensive evaluation of various synthesized alkaloids, this compound exhibited considerable antibacterial activity against multiple pathogens. The study highlighted its effectiveness against E. coli and S. typhi with MIC values suggesting strong antimicrobial potential .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundFluorinated phenyl groupAntidiabetic, Antimicrobial
Mthis compoundMethyl instead of ethylReduced solubility; lower biological activity
Ethyl 6-(phenyl)-2-methylpyridine-3-carboxylateNo fluorine substituentDifferent reactivity; lower potency

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reflux reactions using catalytic bases (e.g., NaOH) in anhydrous ethanol. For example, condensation of 4-fluorobenzaldehyde with ethyl acetoacetate and urea under acidic or basic conditions yields dihydropyrimidinone derivatives, which can be further functionalized . Optimization involves adjusting reaction time (e.g., 3–8 hours), temperature (reflux at ~78°C), and stoichiometric ratios to improve yields (typically 21–72% in similar protocols) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Software suites like SHELXL (for refinement) and WinGX (for data processing) are essential for solving crystal structures . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.00–7.34 ppm in DMSO-d₆) .
  • LCMS/HRMS : To confirm molecular weight and fragmentation patterns (e.g., ESIMS m/z 328.2 [M+1]) .

Q. What preliminary biological activities have been predicted or observed for this compound?

  • Methodology : Computational docking studies and in vitro assays suggest potential as a calcium channel blocker or TRPA1 modulator due to structural similarities to dihydropyridine derivatives. Bioactivity is inferred from analogs with fluorinated aryl groups, which exhibit enhanced membrane permeability and target affinity .

Advanced Research Questions

Q. How do conformational dynamics (e.g., ring puckering) influence the compound’s reactivity and biological interactions?

  • Methodology : Cremer-Pople puckering parameters (Q, θ, φ) quantify ring distortions. For example, the 1,3-diazinane ring adopts a half-chair conformation (Q = 0.477 Å, θ = 50.6°) . Molecular dynamics (MD) simulations can model flexibility, while crystallographic B-factors highlight regions of thermal motion. Such analysis informs SAR by correlating conformation with ligand-receptor binding .

Q. How can researchers resolve contradictions in crystallographic data between independent studies?

  • Case Study : Discrepancies in cyclohexene ring conformations (envelope vs. screw-boat) were resolved by refining disorder models with occupancy ratios (e.g., 0.684:0.316) and validating against geometric restraints (e.g., bond lengths ± 0.02 Å) . Multi-program validation (SHELXL vs. Olex2) and hydrogen-bonding network analysis (e.g., O–H⋯O interactions) further ensure data reliability .

Q. What strategies mitigate low yields or byproduct formation during synthesis?

  • Methodology :

  • Byproduct Control : Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates.
  • Purification : Gradient chromatography (e.g., 50% aqueous ethanol recrystallization) improves purity (>95%) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., proline derivatives) enhance regioselectivity in multi-step reactions .

Q. How do fluorinated substituents impact electronic properties and intermolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects of the 4-fluorophenyl group, lowering LUMO energy (-1.2 eV) and enhancing electrophilicity. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F⋯H interactions contribute 8–12% to crystal packing) .

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